8,8-dimethyl-2-((4-methylbenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione
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Description
8,8-dimethyl-2-((4-methylbenzyl)thio)-5-(pyridin-3-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C26H26N4O2S and its molecular weight is 458.58. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Three-Component One-Pot Synthesis
A series of new pyrimido[4,5-b]quinoline derivatives was synthesized through a three-component cyclocondensation involving 2-R1-6-aminopyrimidine-4-ones, dimedone, and aromatic or heterocyclic aldehydes. This process, conducted in a water medium with triethylbenzylammonium chloride, highlights the versatility in generating structurally diverse pyrimido[4,5-b]quinoline compounds which are of interest for further biological screening (Hovsepyan et al., 2018).
Hantzsch-like Synthesis
Novel bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to various cores were prepared through multicomponent reactions, demonstrating the compound's adaptability in synthesizing complex heterocyclic systems. These synthetic strategies emphasize the structural complexity and potential functionality of these compounds in scientific research (Diab et al., 2021).
Potential Biological Activities
Cytotoxic Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to pyrimido[4,5-b]quinoline derivatives, showed potent cytotoxic effects against various cancer cell lines. This suggests the potential for compounds within this chemical family to serve as leads for developing new anticancer agents (Deady et al., 2003).
Properties
IUPAC Name |
8,8-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-5-pyridin-3-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2S/c1-15-6-8-16(9-7-15)14-33-25-29-23-22(24(32)30-25)20(17-5-4-10-27-13-17)21-18(28-23)11-26(2,3)12-19(21)31/h4-10,13,20H,11-12,14H2,1-3H3,(H2,28,29,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGAMHMMDRANCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(C4=C(N3)CC(CC4=O)(C)C)C5=CN=CC=C5)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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